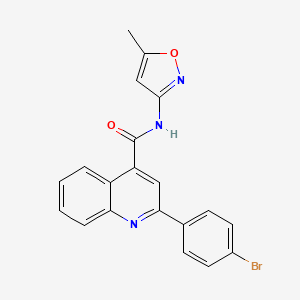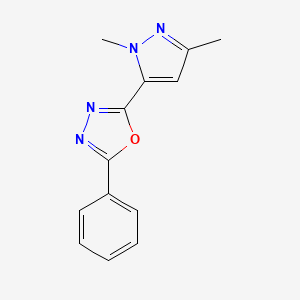
2,2'-(Oxydibenzene-4,1-diyl)diquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[4-(4-CARBOXY-2-QUINOLYL)PHENOXY]PHENYL}-4-QUINOLINECARBOXYLIC ACID is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(4-CARBOXY-2-QUINOLYL)PHENOXY]PHENYL}-4-QUINOLINECARBOXYLIC ACID involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Another approach includes the use of enaminones as intermediates, which are then cyclized to form the quinoline structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, such as transition metal complexes, to facilitate the cyclization reactions . Additionally, purification steps, such as recrystallization and chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[4-(4-CARBOXY-2-QUINOLYL)PHENOXY]PHENYL}-4-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinolines with various functional groups .
Aplicaciones Científicas De Investigación
2-{4-[4-(4-CARBOXY-2-QUINOLYL)PHENOXY]PHENYL}-4-QUINOLINECARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-{4-[4-(4-CARBOXY-2-QUINOLYL)PHENOXY]PHENYL}-4-QUINOLINECARBOXYLIC ACID involves its interaction with molecular targets such as HDACs. By inhibiting HDACs, the compound can alter the acetylation status of histone proteins, leading to changes in gene expression. This results in the induction of cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to form strong hydrophobic interactions with residues in the active site of HDACs, enhancing its inhibitory activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Shares a similar quinoline core but with different substituents.
4-Hydroxy-2-quinolones: Another class of quinoline derivatives with hydroxyl groups at specific positions.
Quinoline-2,4-diones: Compounds with carbonyl groups at the 2 and 4 positions of the quinoline ring.
Uniqueness
2-{4-[4-(4-CARBOXY-2-QUINOLYL)PHENOXY]PHENYL}-4-QUINOLINECARBOXYLIC ACID is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit HDAC3 and induce apoptosis in cancer cells sets it apart from other quinoline derivatives .
Propiedades
Fórmula molecular |
C32H20N2O5 |
|---|---|
Peso molecular |
512.5 g/mol |
Nombre IUPAC |
2-[4-[4-(4-carboxyquinolin-2-yl)phenoxy]phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C32H20N2O5/c35-31(36)25-17-29(33-27-7-3-1-5-23(25)27)19-9-13-21(14-10-19)39-22-15-11-20(12-16-22)30-18-26(32(37)38)24-6-2-4-8-28(24)34-30/h1-18H,(H,35,36)(H,37,38) |
Clave InChI |
SBSAYFGNCLIRDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC6=CC=CC=C6C(=C5)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10887271.png)

![2,5-Bis[4-(heptyloxy)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B10887282.png)
![2-(4-bromophenoxy)-1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}ethanone](/img/structure/B10887303.png)


![(1,3-Dioxoisoindol-2-YL)methyl 2-({5-propyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetate](/img/structure/B10887318.png)
![[(3-Acetylphenyl)carbamoyl]methyl 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B10887328.png)
![1-(butan-2-yl)-7-[3-(difluoromethoxy)phenyl]-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10887332.png)
![[(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B10887333.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethylbenzyl)piperazine](/img/structure/B10887338.png)
![[4-(4-Chlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone](/img/structure/B10887341.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(4-methoxyphenyl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10887349.png)

